2-(3-Chlorophenyl)-1,1-dimethylguanidine

Agricultural Fungicide Powdery Mildew Concentration-Response Comparison

2-(3-Chlorophenyl)-1,1-dimethylguanidine (CAS 13636-32-3), formally N,N-dimethyl-N'-(3-chlorophenyl)guanidine, is a chlorinated phenylguanidine derivative historically designated as the fungicidal active ingredient FDN. Characterized by a 3-chlorophenyl substituent and a dimethylated guanidine core (C9H12ClN3, MW 197.66 g/mol), this compound belongs to the N-aryl-N',N'-dialkylguanidine class developed for agricultural mildew and gray mold control.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 13636-32-3
Cat. No. B079440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-1,1-dimethylguanidine
CAS13636-32-3
SynonymsN',N'-dimethyl-N-(3-chlorophenyl)guanidine
N,N-dimethyl-N-(3-chlorophenyl)guanidine
N,N-dimethyl-N-(3-chlorophenyl)guanidine monopicrate
N,N-dimethyl-N-3-chlorophenylguanidine
N,N-dimethyl-N-m-chlorophenylguanidine
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCN(C)C(=NC1=CC(=CC=C1)Cl)N
InChIInChI=1S/C9H12ClN3/c1-13(2)9(11)12-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H2,11,12)
InChIKeyHNIDNQGBEAELQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)-1,1-dimethylguanidine (CAS 13636-32-3): Chemical Identity and Agrochemical Significance


2-(3-Chlorophenyl)-1,1-dimethylguanidine (CAS 13636-32-3), formally N,N-dimethyl-N'-(3-chlorophenyl)guanidine, is a chlorinated phenylguanidine derivative historically designated as the fungicidal active ingredient FDN [1]. Characterized by a 3-chlorophenyl substituent and a dimethylated guanidine core (C9H12ClN3, MW 197.66 g/mol), this compound belongs to the N-aryl-N',N'-dialkylguanidine class developed for agricultural mildew and gray mold control [1]. Unlike generic guanidine salts or long-chain alkylguanidines (e.g., dodine), its specific substitution pattern, confirmed by protonation and copper(II) coordination studies, dictates its physicochemical and biological profile [2]. For procurement and application, this compound is not interchangeable with unsubstituted, para-substituted, or mono-alkyl guanidine analogs, as its performance is intrinsically linked to the meta-chloro and N,N-dimethyl pharmacophore.

Why N-Arylguanidine Fungicides Cannot Be Simply Interchanged with 2-(3-Chlorophenyl)-1,1-dimethylguanidine


Industrial or research substitution among N-arylguanidine fungicides poses a significant functional risk because potencies against Erysiphaceae (powdery mildew) and Botrytis spp. (gray mold) are extremely sensitive to both the aryl substitution pattern and the alkyl groups on the guanidine nitrogen atoms [1]. According to comprehensive greenhouse trials detailed in patent DE2133056C3, structural modifications produce large efficacy differences even at identical application rates. For example, the N,N-diethyl-N'-aryl series proved weaker than the commercial standard Karathan [1], while the N-phenyl-N,N-dimethylguanidine methyl sulfate salt exhibited inferior activity to captan [REFS-1, REFS-2]. These findings confirm that generic substitution would compromise performance. The precise quantitative evidence that follows demonstrates where 2-(3-chlorophenyl)-1,1-dimethylguanidine differentiates from close-in-class analogs.

Quantitative Performance Evidence for 2-(3-Chlorophenyl)-1,1-dimethylguanidine Against Key Comparators


Equivalent Powdery Mildew Control on Apples Achieved with a 66% Lower Concentration Compared to Wettable Sulfur

In a direct head-to-head field trial, a 50% wettable powder formulation of 2-(3-chlorophenyl)-1,1-dimethylguanidine at an active ingredient (a.i.) concentration of 0.15% demonstrated statistically equivalent efficacy in controlling powdery mildew on apples (Jonathan variety) as the reference standard 90% wettable sulfur applied at a 0.45% a.i. concentration over one growing season (six spray applications) [1]. This equivalence at a three-fold lower concentration quantitatively establishes a superior potency profile for the target compound.

Agricultural Fungicide Powdery Mildew Concentration-Response Comparison

Equivalent Botrytis Gray Mold Suppression on Beans Versus Captan at the Same Active Ingredient Concentration

In greenhouse evaluations against Botrytis fabae (gray mold) on beans (cv. Russian Black), a preparation of 2-(3-chlorophenyl)-1,1-dimethylguanidine tested at a 0.25% a.i. concentration suppressed disease development to the same extent as the industry standard captan (N-trichloromethylmercapto-4-cyclohexane-1,2-dicarboximide) applied at the identical 0.25% a.i. rate [1]. This equivalence was confirmed by disease ratings recorded three days post-inoculation with a spore suspension derived from a pure culture [1].

Botrytis fabae Gray Mold Control Fungicide Potency Equivalence

Superior Potency Among N,N-Dimethyl-N'-aryl Congeners Against Cucumber Powdery Mildew

Within the N,N-dimethyl-N'-aryl-substituted guanidine series evaluated on cucumber powdery mildew (Erysiphe cichoracearum/Sphaerotheca fuliginea), the 3-chlorophenyl congener exhibited the highest activity in the series (Tables I, II) [1]. While specific EC50 values are not publicly reported in the patent, the qualitative ranking clearly places the 3-chlorophenyl derivative ahead of its unsubstituted phenyl, 4-chlorophenyl, and 3-trifluoromethylphenyl counterparts [1]. The dimethyldithiocarbamate salt of this compound further demonstrated potency matching that of Karathan (dinocap), the positive control standard at the time [2].

Structure-Activity Relationship Cucumber Powdery Mildew Guanidine Fungicides

Best-Fit Application Scenarios for 2-(3-Chlorophenyl)-1,1-dimethylguanidine Based on Verified Evidence


Apple Orchard Powdery Mildew Management with Reduced Active Ingredient Load

Based on the evidence from patent DE2133056C3, 2-(3-chlorophenyl)-1,1-dimethylguanidine is most appropriate for apple powdery mildew (Podosphaera leucotricha) control programs where a threefold reduction in active ingredient application rate relative to wettable sulfur is desired [1]. Formulators seeking a sulfur alternative that delivers equivalent field efficacy at 0.15% a.i. versus 0.45% a.i. for sulfur can leverage this data for product development and regulatory submissions.

Greenhouse Botrytis Control as a Captan Replacement or Rotation Partner in Legumes

The demonstration of equivalent Botrytis fabae suppression on beans at 0.25% a.i. [1] positions this compound as a direct substitute for captan in greenhouse legume production. This is valuable for integrated pest management (IPM) programs that seek alternatives to phthalimide fungicides to mitigate resistance and meet evolving regulatory requirements.

Cucurbit Powdery Mildew Screening Reference Compound for Structure-Activity Studies

Within the N-aryl-N',N'-dialkylguanidine class, the m-chlorophenyl, N,N-dimethyl substitution pattern produces the highest observed activity against cucurbit powdery mildew [1]. Researchers investigating novel guanidine-based antifungals can use this compound as a positive control benchmark to quantitatively validate whether new derivatives surpass historical potency thresholds.

Quote Request

Request a Quote for 2-(3-Chlorophenyl)-1,1-dimethylguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.